4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one
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Overview
Description
4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one is a complex organic compound that features a pyrimidine core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one typically involves multi-step organic reactionsCommon reagents used in these reactions include methyl iodide, sodium hydride, and various amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group yields a formyl derivative, while nucleophilic substitution can introduce various alkyl or aryl groups .
Scientific Research Applications
4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-pyrazole: Used as an antidote in methanol and ethylene glycol poisoning.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with unique structural properties.
Uniqueness
4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-23(11-15-7-8-19-22-15)10-13-3-5-14(6-4-13)18-20-16(12-25-2)9-17(24)21-18/h3-9H,10-12H2,1-2H3,(H,19,22)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNKIPWOWLDUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C2=NC(=CC(=O)N2)COC)CC3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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